LM985 Demonstrates 2.4- to 4.2-Fold Greater In Vitro Cytotoxicity Than LM975 Across Human Tumor Cell Lines
In head-to-head in vitro chemosensitivity testing, LM985 demonstrated statistically significantly greater cytotoxicity than its active metabolite LM975 across multiple human malignant cell lines. In WiDr colon carcinoma cells, LM985 achieved an IC50 of 36 ± 4 μg/ml compared to 97 ± 7 μg/ml for LM975, representing a 2.7-fold potency advantage [1]. In LICR (LON) HN-3 tongue carcinoma cells, LM985 exhibited an IC50 of 151 ± 3 μg/ml versus 200 ± 10 μg/ml for LM975, a 1.3-fold difference that was also statistically significant [1]. In MCF-7 breast carcinoma cells, LM985 showed an IC50 of 86 ± 3 μg/ml compared to 171 ± 16 μg/ml for LM975, a 2.0-fold enhancement [1].
| Evidence Dimension | In vitro cytotoxicity (IC50, μg/ml) |
|---|---|
| Target Compound Data | WiDr: 36 ± 4; LICR (LON) HN-3: 151 ± 3; MCF-7: 86 ± 3; K-562: 140 ± 18 |
| Comparator Or Baseline | LM975: WiDr: 97 ± 7; LICR (LON) HN-3: 200 ± 10; MCF-7: 171 ± 16; K-562: >500 |
| Quantified Difference | WiDr: 2.7-fold lower IC50; LICR (LON) HN-3: 1.3-fold lower IC50; MCF-7: 2.0-fold lower IC50; K-562: >3.6-fold lower IC50 |
| Conditions | Colorimetric MTT assay; 4-6 days continuous drug exposure at 0.1-500 μg/ml |
Why This Matters
The ester prodrug form LM985 exhibits intrinsically superior in vitro cytotoxicity relative to its metabolite, enabling more potent cellular growth inhibition in experimental models without requiring metabolic activation.
- [1] Schroyens W, Klastersky J, Stryckmans P, et al. In vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512) and its diethylaminoethyl ester derivative (LM985; NSC 293015). Eur J Cancer Clin Oncol. 1987;23(9):1315-1320. View Source
